
1-Keto-9-methoxyjulolidine thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Keto-9-methoxyjulolidine thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Keto-9-methoxyjulolidine thiosemicarbazone can be synthesized through the reaction of 1-keto-9-methoxyjulolidine with thiosemicarbazide. The reaction typically involves the following steps:
- Dissolve 1-keto-9-methoxyjulolidine in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Keto-9-methoxyjulolidine thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Applications De Recherche Scientifique
1-Keto-9-methoxyjulolidine thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 1-keto-9-methoxyjulolidine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. The compound is known to:
Induce Apoptosis: It can trigger programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of cellular functions.
Bind to Metal Ions: It can chelate metal ions, which may enhance its biological activity and selectivity.
Comparaison Avec Des Composés Similaires
1-Keto-9-methoxyjulolidine thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
Similar Compounds: Thiochromanone thiosemicarbazone, benzothiazepine thiosemicarbazone, and 1,1-dioxo-thiochromanone thiosemicarbazone.
Uniqueness: The presence of the julolidine moiety and the methoxy group in this compound provides unique structural features that may enhance its biological activity and selectivity compared to other thiosemicarbazone derivatives.
Propriétés
Numéro CAS |
101077-36-5 |
|---|---|
Formule moléculaire |
C14H18N4OS |
Poids moléculaire |
290.39 g/mol |
Nom IUPAC |
[(E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)amino]thiourea |
InChI |
InChI=1S/C14H18N4OS/c1-19-10-7-9-3-2-5-18-6-4-12(16-17-14(15)20)11(8-10)13(9)18/h7-8H,2-6H2,1H3,(H3,15,17,20)/b16-12+ |
Clé InChI |
SRUGIFQLVCSSQO-FOWTUZBSSA-N |
SMILES isomérique |
COC1=CC2=C3C(=C1)/C(=N/NC(=S)N)/CCN3CCC2 |
SMILES canonique |
COC1=CC2=C3C(=C1)C(=NNC(=S)N)CCN3CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


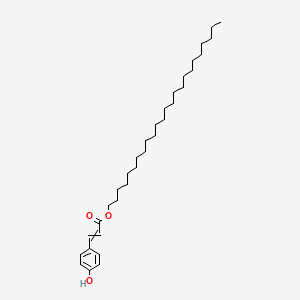

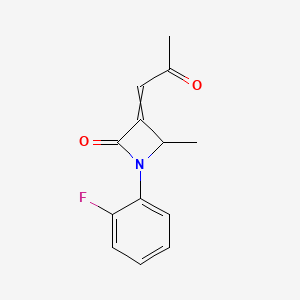
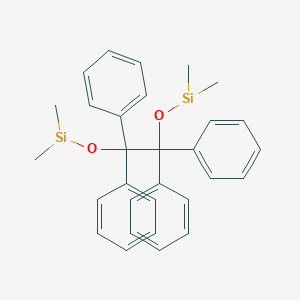
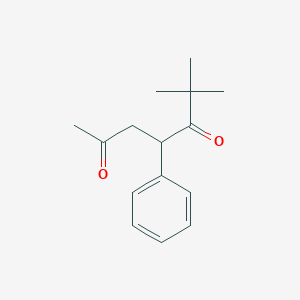

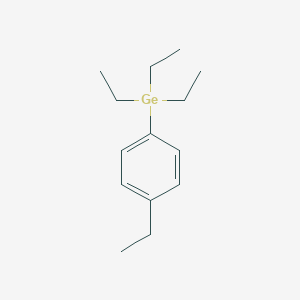
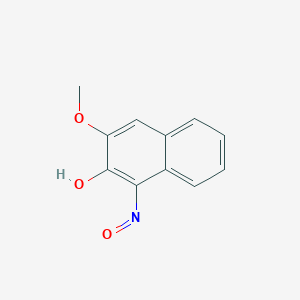
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
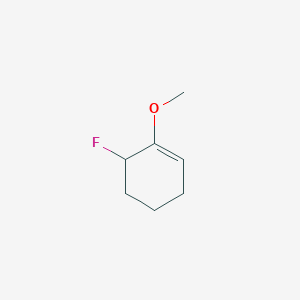
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)


